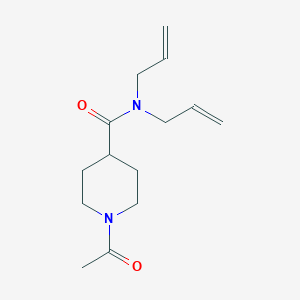![molecular formula C16H15N3O4S B4782943 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B4782943.png)
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea
Vue d'ensemble
Description
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a nitrophenyl group connected via a thiourea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanamine with 3-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfonyl derivatives of the thiourea group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the nitrophenyl group could participate in hydrogen bonding or electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Shares the benzodioxole moiety but differs in the functional groups attached.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Contains the benzodioxole moiety and an acrylate group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Features the benzodioxole moiety with an ethan-1-ol group.
Uniqueness
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea is unique due to the combination of the benzodioxole and nitrophenyl groups linked by a thiourea moiety
Propriétés
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10(11-5-6-14-15(7-11)23-9-22-14)17-16(24)18-12-3-2-4-13(8-12)19(20)21/h2-8,10H,9H2,1H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTGOSIWBOWONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dichlorobenzyl)sulfonyl]piperidine](/img/structure/B4782879.png)
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4782881.png)
![N-(1-ADAMANTYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4782883.png)
![2-(2,5-dimethylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4782886.png)
![3,6-dichloro-N'-[1-(4-chlorophenyl)butylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4782887.png)
![methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4782890.png)


![(5Z)-3-(2-methoxyphenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4782913.png)

![N-(4-cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4782936.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4782953.png)
